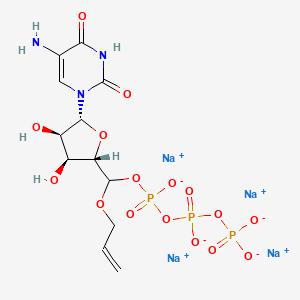

![molecular formula C6H4ClN3S B3338804 5-Chlorothiazolo[4,5-b]pyridin-2-amine CAS No. 1206247-67-7](/img/structure/B3338804.png)

5-Chlorothiazolo[4,5-b]pyridin-2-amine

Descripción general

Descripción

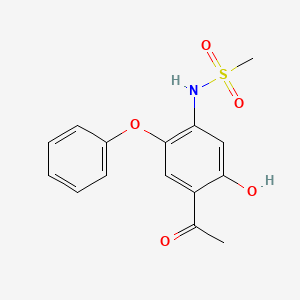

5-Chlorothiazolo[4,5-b]pyridin-2-amine is a chemical compound with the molecular formula C6H4ClN3S . It is a solid substance .

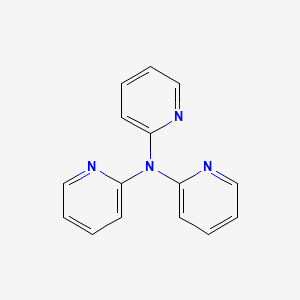

Molecular Structure Analysis

The molecular structure of this compound consists of 6 carbon atoms, 4 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 1 sulfur atom . The InChI code for this compound is 1S/C6H4ClN3S/c7-4-2-1-3-5(9-4)10-6(8)11-3/h1-2H, (H2,8,9,10) .Physical and Chemical Properties Analysis

This compound has a molecular weight of 185.64 g/mol . It has a topological polar surface area of 80 Ų and a complexity of 157 . The compound is a solid at room temperature .Aplicaciones Científicas De Investigación

Synthesis of Disubstituted and Trisubstituted Derivatives

- 5-Chlorothiazolo[4,5-b]pyridin-2-amine has been used as a starting material in the synthesis of various heterocyclic compounds. For instance, its derivatives have been utilized in the synthesis of disubstituted imidazo[4,5-b]pyridin-2-ones and trisubstituted imidazo[4,5-c]pyridines. These compounds are of interest due to their potential applications in pharmaceuticals and materials science (Kuethe et al., 2004); (Lemrová et al., 2014).

Synthesis of Bioactive Compounds

- This chemical has been used in the creation of various bioactive molecules, particularly in the domain of anticancer research. For example, derivatives synthesized from this compound have shown promising results as potential anticancer agents (Abdo & Kamel, 2015); (Chavva et al., 2013).

Development of Antimicrobial Agents

- Research has been conducted on the use of this compound in the synthesis of compounds with antimicrobial properties. This includes the development of new classes of pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines, which have shown potential as antibacterial agents (Etemadi et al., 2016).

Advancements in Green Chemistry

- The compound has been featured in green chemistry advancements, particularly in the synthesis of imidazo[4,5-b]pyridine scaffolds. This is part of an effort to develop more environmentally friendly and efficient synthetic methods (Padmaja et al., 2018).

Exploration in Fluorescence Studies

- This compound derivatives have been explored for their photophysical properties, particularly in the study of fluorescence. Research in this area could have implications for the development of new fluorescent materials or probes (Patil et al., 2011).

Application in Herbicide Development

- Derivatives of this compound have been synthesized and evaluated for their herbicidal activity, demonstrating the compound's utilityin agricultural sciences. These derivatives showed varying degrees of effectiveness, with some demonstrating higher activity on certain plant species, indicating potential for use in weed control and management (Hegde & Mahoney, 1993).

Development of Novel Anticancer Agents

- Furthering its application in anticancer research, novel alkyl amide functionalized derivatives of this compound have been synthesized and evaluated for their potential as anticancer agents. These compounds have been tested against various cancer cell lines, with some showing significant bioactivity (Chavva et al., 2013).

Innovations in Organic Synthesis

- This compound has been instrumental in new synthetic methodologies, including single-step syntheses of various heterocyclic compounds. These advancements demonstrate the compound's versatility and utility in organic chemistry (Liu et al., 2005).

Safety and Hazards

Mecanismo De Acción

Target of Action

Thiazolo[4,5-b]pyridines, a class of compounds to which 5-chlorothiazolo[4,5-b]pyridin-2-amine belongs, have been reported to interact with a wide range of receptor targets .

Mode of Action

Thiazolo[4,5-b]pyridines are known to exhibit a broad spectrum of pharmacological activities, suggesting diverse modes of action .

Biochemical Pathways

Thiazolo[4,5-b]pyridines, in general, are known to influence a variety of biochemical pathways due to their broad pharmacological activities .

Result of Action

Thiazolo[4,5-b]pyridines have been reported to exhibit antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .

Propiedades

IUPAC Name |

5-chloro-[1,3]thiazolo[4,5-b]pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3S/c7-4-2-1-3-5(9-4)10-6(8)11-3/h1-2H,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCZYVEYZAITLHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1SC(=N2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80856668 | |

| Record name | 5-Chloro[1,3]thiazolo[4,5-b]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206247-67-7 | |

| Record name | 5-Chloro[1,3]thiazolo[4,5-b]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Propanoic acid, 2-methyl-, [(3S,5R)-5-(2,4-difluorophenyl)tetrahydro-5-(iodomethyl)-3-furanyl]methyl ester](/img/structure/B3338740.png)

![[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid;(E)-but-2-enedioic acid](/img/structure/B3338809.png)